2-chloro-N-(6-methylheptan-2-yl)acetamide CAS 71172-80-0 properties
2-chloro-N-(6-methylheptan-2-yl)acetamide CAS 71172-80-0 properties
2-Chloro-N-(6-methylheptan-2-yl)acetamide (CAS 71172-80-0): A Bifunctional Electrophilic Building Block for Targeted Covalent Inhibitors and Fragment-Based Drug Discovery
Executive Summary
The paradigm of drug discovery has experienced a renaissance in covalent pharmacology, shifting from serendipitous discovery to the rational design of Targeted Covalent Inhibitors (TCIs)[1]. At the core of this methodology is the strategic pairing of a non-covalent recognition scaffold with an electrophilic "warhead" capable of forming an irreversible bond with nucleophilic amino acids.
2-chloro-N-(6-methylheptan-2-yl)acetamide (CAS 71172-80-0) is a highly specialized, bifunctional chemical building block designed for this exact purpose. It features a reactive
Physicochemical & Structural Profiling
To successfully deploy CAS 71172-80-0 in a screening library or as a synthetic intermediate, researchers must understand its baseline quantitative properties. The compound's low molecular weight and optimal lipophilicity make it an ideal fragment for probing deep hydrophobic pockets adjacent to ligandable cysteines.
| Property | Value | Rationale / Implication |
| Chemical Name | 2-chloro-N-(6-methylheptan-2-yl)acetamide | IUPAC standard nomenclature. |
| Synonyms | 2-chloro-N-(1,5-dimethylhexyl)acetamide | Reflects the octodrine-derived aliphatic tail. |
| CAS Registry Number | 71172-80-0 | Unique identifier for procurement and database indexing. |
| Molecular Formula | C10H20ClNO | Dictates the mass shift during intact protein MS. |
| Molecular Weight | 205.73 g/mol | High ligand efficiency (LE) potential in FBDD. |
| Electrophilic Warhead | Tuned for | |
| Target Residue | Cysteine (-SH) | Targets non-catalytic and catalytic cysteines[2]. |
| Expected Adduct | +169.15 Da | Mass shift upon covalent binding (loss of HCl). |
Mechanistic Rationale in Covalent Drug Design
The Chloroacetamide Warhead: Proximity-Driven Alkylation
Unlike acrylamides, which react via reversible or irreversible Michael addition, chloroacetamides react via a classic
The Causality of Warhead Selection: Chloroacetamides are deliberately chosen for FBDD because they possess a "Goldilocks" reactivity profile[3]. They are less intrinsically reactive than iodoacetamides (which indiscriminately label the proteome and cause pan-assay interference) but more reactive than unactivated acrylamides. This ensures that the
The Lipophilic Tail: Hydrophobic Pocket Interrogation
The 6-methylheptan-2-yl (1,5-dimethylhexyl) moiety is not merely a passive spectator. Its highly branched aliphatic structure mimics the steric bulk of hydrophobic amino acid side chains (such as leucine or isoleucine). In the context of drug design, this tail is utilized to interrogate and occupy hydrophobic sub-pockets (e.g., the P1/P2 pockets in proteases like SARS-CoV-2 Mpro, or the deep allosteric clefts in kinases)[4]. By anchoring the molecule in a hydrophobic pocket, the tail drastically lowers the entropic penalty of binding, perfectly positioning the chloroacetamide warhead for nucleophilic attack.
Caption: Mechanism of proximity-driven covalent modification by chloroacetamide warheads.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the evaluation of CAS 71172-80-0 must follow rigorous, self-validating protocols. Below are the standard operating procedures for validating this building block in a drug discovery pipeline.
Protocol 1: Intact-Protein LC-MS for Covalent Adduct Validation
This protocol confirms whether CAS 71172-80-0 successfully and specifically alkylates the target protein.
Causality & Logic: We utilize intact-protein MS rather than bottom-up (trypsin-digested) proteomics for initial hit validation. Trypsin digestion can cause artifactual labeling or loss of the covalent adduct during sample processing. Intact MS provides an absolute, unmistakable mass shift (
-
Incubation: Incubate 2 µM of the recombinant target protein with 20 µM of CAS 71172-80-0 in a physiological buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) at 25°C for 2 to 24 hours. Rationale: pH 7.4 ensures a small but sufficient fraction of the target cysteine is in its reactive thiolate form.
-
Reaction Quenching: Add Formic Acid to a final concentration of 1% (v/v). Rationale: Rapidly lowers the pH, protonating the reactive cysteine thiolate (pKa ~8.3) to a non-reactive thiol, instantly halting the
reaction and preventing artifactual labeling during LC injection. -
LC Separation: Inject the sample onto a Reverse-Phase C4 or C8 column. Rationale: Intact proteins are too large and hydrophobic for standard C18 columns, which would lead to irreversible binding and severe peak tailing. C4/C8 stationary phases provide the optimal balance of retention and recovery.
-
MS Acquisition & Deconvolution: Analyze via ESI-TOF MS. Use deconvolution software (e.g., MaxEnt1) to reconstruct the zero-charge intact mass.
-
Validation: A successful hit is validated if the deconvoluted mass shows a new peak exactly +169.15 Da heavier than the apo-protein, with no secondary peaks (which would indicate non-specific, multi-site labeling).
Caption: Intact-protein LC-MS workflow for validating covalent adduct formation.
Protocol 2: Glutathione (GSH) Half-Life ( ) Reactivity Assay
Before advancing a chloroacetamide fragment into cellular assays, its intrinsic reactivity must be profiled.
Causality & Logic: Highly reactive electrophiles will indiscriminately alkylate off-target proteins, leading to cellular toxicity, and will be rapidly cleared by hepatic glutathione in vivo. By incubating CAS 71172-80-0 with a vast excess of GSH and monitoring its disappearance via LC-UV/MS, we establish a half-life (
-
Preparation: Prepare a 10 mM stock of CAS 71172-80-0 in DMSO.
-
Reaction Initiation: Dilute the compound to 100 µM in 100 mM Potassium Phosphate buffer (pH 7.4) containing 5 mM reduced Glutathione (GSH) and 100 µM of an internal standard (e.g., labetalol).
-
Kinetic Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot and quench into 50 µL of ice-cold acetonitrile containing 0.1% Formic Acid.
-
Quantification: Analyze the remaining parent compound via LC-MS/MS (MRM mode).
-
Data Analysis: Plot the natural log of the remaining compound concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant (
), from which the half-life is calculated ( ).
References
- Sigma-Aldrich. 2-methylheptane | Sigma-Aldrich: 2-chloro-N-(6-methylheptan-2-yl)acetamide. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWNB35HrBPrV3wY_zGCsgB_xY9dm-Eaz9qe4aUHf_3Lkk3hw1wsNaftI1v-PKFmt7PL5tZy7b9EOmgG-KrMH8bJUyK2LualdM_9adjnllAGdA47-VPCmXB8tC-5pdYPWpaOnXe_DuA4Gxd1SduCbh7dFspq-5vmoc75xA3_jp581GM_P5TO-JtjIDkH796XXOh8FgQe0JAX2OH5duayTggUuV0bQPy3r4-LtxmFkj7S1LO5c7G1EU6CtX1sEjF6hP7_UF7BcBQN3QcJA==]
- MDPI. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPQZnjSKeSQdslt2jCMCNcuSvovAD5RZQ6veluX4PiaEuz6AGTwJnWk-H-HDssXBqw5_tL1PK3E60OpLEHZ2zC0VNn0V77yTMlTeR0aXBOu-T3IBse24-Q9vdBvFIvqBMHYR1wFUDtjr9E3W8=]
- ACS Publications. The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery | JACS Au. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQrOaUYaJBFwMkEW4kUk_iuyEUBoJQtSsuD3xS1hAVdDQh-kBfN5aWoXCojCpyBKJx_9rgY3obGW2jeWY4bkzmrY9_TLsuk6EntEZL6UyUaANdndWfWxDZurhXyyXL6RHSAn0qcpFGPQiT]
- RSC Publishing. Fragment-based covalent ligand discovery - RSC Chemical Biology. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-1yPGuIVSEMkSuzA_tWZzkQEAGFR_K9Aw7vL67VPUrOgr9iNWNLi44Pv3bcGFZ4mxNHJ0mNt8U-SmFds01MuK2kGZUnVJ0OBofI_x0vpwzD6o6CrMvwzdEtdIOTGjHHhd0f8uZPIepdcC6WeG5NTVGQB8WRFDmEj3]
- ResearchGate. Hit discovery against SARS‐CoV‐2 MPro by chloroacetamide reactive fragment screening. Retrieved from[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGtWK2Uz3mBnhZih8fHFICMbFzDLSMEl9cCOicvghFyhjtiiRNmDJveADKf8ULOFMgMMMtvZ9sgc4MfhXA_bX0d211xLKRULw7yESA8jZXOcsQxY9jVjpx4NOdn-rmh1wE5NlFEtY99mYwUmq3-0D57tVWtHyry1_DQOgbPAaIACEMfUOGsrJ14rJnh9EdygcAJvSVs6kHZhvBFe0gDUYUyOL0dy1IxWK1RCG7vBB5fmCJEo1FQRqC-lezO8xXsL86TQ-zRQ==]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based covalent ligand discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00222D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
